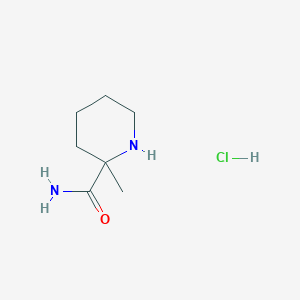

2-Methylpiperidine-2-carboxamide hydrochloride

Description

2-Methylpiperidine-2-carboxamide hydrochloride is a piperidine derivative featuring a methyl group at the 2-position of the piperidine ring and a carboxamide functional group. This compound is structurally related to several pharmacologically active molecules, including local anesthetics and central nervous system (CNS) agents. Its synthesis typically involves the reaction of 2-methylpiperidine-2-carboxamide with hydrochloric acid . The methyl and carboxamide substituents influence its physicochemical properties, such as solubility, lipophilicity, and stability, which are critical for its biological activity.

Propriétés

IUPAC Name |

2-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)4-2-3-5-9-7;/h9H,2-5H2,1H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAUYYAJDFIEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-92-7 | |

| Record name | 2-Piperidinecarboxamide, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

2-Methylpiperidine-2-carboxamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring with a carboxamide functional group, which is critical for its biological interactions.

The biological activity of this compound primarily stems from its interaction with various molecular targets in biological systems. Its mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter regulation and cell signaling.

- Receptor Modulation : It can influence receptor activity, leading to alterations in cellular responses and physiological effects.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : Tests have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against common strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

This antimicrobial activity highlights its potential as a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has demonstrated cytotoxic effects:

- Case Study Findings : In a study involving MDA-MB-453 breast cancer cells, the IC50 value was recorded at 29.1 µM, indicating moderate efficacy. Comparatively, other derivatives showed enhanced activity, suggesting that structural modifications could improve potency.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-453 | 29.1 |

| MCF-7 | 15.3 |

These findings suggest a promising avenue for further research into its use in cancer therapy.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases:

- Mechanism : The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

- Research Outcomes : In animal models of Parkinson's disease, treatment with this compound resulted in improved motor function and reduced neuroinflammation.

Comparaison Avec Des Composés Similaires

N-Methylpiperidine-2-carboxamide Hydrochloride

- Structural Difference : The methyl group is attached to the nitrogen atom of the carboxamide group instead of the piperidine ring.

- However, the altered methylation site may reduce metabolic stability due to differences in enzymatic recognition .

- Synthesis : Prepared similarly via reaction of N-methyl-2-piperidinecarboxamide with HCl .

(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride

2-Ethyl-piperidine-2-carboxylic Acid Methyl Ester Hydrochloride

- Structural Difference : Substitutes the methyl group with an ethyl group and replaces the carboxamide with a methyl ester.

- Impact : The ethyl group increases lipophilicity, while the ester functional group confers hydrolytic lability, reducing oral bioavailability compared to the carboxamide derivative. This structure is common in prodrug designs .

(R)-Piperidine-2-carboxylic Acid Hydrochloride

- Structural Difference : Lacks both the methyl and carboxamide groups, featuring a carboxylic acid instead.

- Impact : The absence of the methyl group and carboxamide reduces steric and electronic effects, making it a simpler building block for peptide synthesis. However, it lacks the pharmacological activity associated with the carboxamide derivatives .

N-(3-Methoxypropyl)-2-piperidinecarboxamide Hydrochloride

- Structural Difference : Contains a 3-methoxypropyl chain on the carboxamide nitrogen.

- Impact: The extended alkyl chain enhances solubility in polar solvents but may reduce CNS penetration due to increased molecular weight and polarity.

Physicochemical and Pharmacological Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (LogP)* | Solubility (mg/mL)* | Biological Activity Summary |

|---|---|---|---|---|---|

| 2-Methylpiperidine-2-carboxamide HCl | ~192.7 | 2-methyl, carboxamide | 1.2 | ~50 (water) | CNS modulation, local anesthetic |

| N-Methylpiperidine-2-carboxamide HCl | ~192.7 | N-methyl, carboxamide | 0.9 | ~60 (water) | Lower metabolic stability |

| (RS)-N-(2,6-Dimethylphenyl) derivative | ~307.8 | Aromatic dimethyl, carboxamide | 2.5 | ~10 (water) | Local anesthetic, higher potency |

| 2-Ethyl-piperidine-2-carboxylic acid ester HCl | ~207.7 | Ethyl, ester | 1.8 | ~30 (water) | Prodrug candidate, hydrolytically labile |

| (R)-Piperidine-2-carboxylic acid HCl | ~165.6 | Carboxylic acid | -0.5 | ~100 (water) | Building block for peptide synthesis |

*Estimated values based on structural analogs and available data .

Méthodes De Préparation

Starting Material and Core Piperidine Ring Formation

The synthesis generally begins with a substituted pyridine or piperidine precursor, such as picolinic acid derivatives or piperidine-2-carboxylic acid. The key step is the reduction or hydrogenation of the pyridine ring to the saturated piperidine ring.

Hydrogenation of Picolinic Acid Derivatives:

For example, picolinic acid-2,6-xylidide can be hydrogenated under superatmospheric hydrogen pressure (5–15 atm, preferably 10 atm) at 90–100°C in the presence of a platinum on carbon catalyst, typically in ethanol solvent with hydrochloric acid to form the corresponding piperidine-2-carboxylic acid hydrochloride salt.Catalytic Transfer Hydrogenation:

Alternatively, transfer hydrogenation using formaldehyde as a hydrogen donor with palladium or platinum catalysts at ambient to 90–95°C can convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, which is a related intermediate.

Methylation of the Piperidine Ring

Methylation at the 2-position (or 1-position in some related compounds) is a critical step to introduce the methyl substituent on the piperidine ring.

Catalytic Reductive Methylation Using Formaldehyde:

Instead of toxic methylating agents like dimethyl sulfate, formaldehyde (preferably paraformaldehyde) is used as a safer methyl source under reductive conditions. The methylation proceeds catalytically in the presence of hydrogen gas (10 atm) and palladium on carbon catalyst at 90–100°C. The reaction is often conducted without isolation of intermediates, improving process simplicity and yield.Reaction Conditions:

The methylation reaction is carried out in ethanol or methanol solvent, with minimal water content to avoid side reactions. Water formed during the reaction is removed by azeotropic distillation using toluene or ethanol as entrainers to maintain reaction efficiency.

Conversion to Carboxamide and Hydrochloride Salt Formation

The carboxylic acid group on the methylated piperidine is converted to the carboxamide functional group, followed by formation of the hydrochloride salt.

Amide Formation:

The methylated piperidine carboxylic acid hydrochloride can be reacted with reagents such as thionyl chloride and a suitable amine (e.g., diethylamine) to form the corresponding carboxamide. This step is typically conducted under controlled conditions to ensure high purity and yield.Hydrochloride Salt Preparation:

The final hydrochloride salt is obtained by treating the free base with hydrochloric acid gas or aqueous hydrochloric acid in ethanol solution, adjusting the pH to about 4. Crystallization upon cooling yields the hydrochloride salt, which is then filtered, washed with ethanol, and dried at approximately 100°C.

Process Optimization and Yield Data

The methods emphasize minimizing water content and avoiding toxic reagents to enhance yield and purity.

| Step | Conditions | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of pyridine ring | 10 atm H₂, 90–100°C, 2 hours | Pt on carbon (3%) | Ethanol + HCl | ~95 | Direct hydrogenation with catalyst |

| Reductive methylation | 10 atm H₂, 90–100°C, 5–6 hours | Pd on carbon (5%) | Ethanol | ~90 | Using paraformaldehyde as methyl source |

| Azeotropic water removal | Distillation with toluene or ethanol | N/A | Toluene/Ethanol | N/A | Removes ~6% water to drive reaction |

| Hydrochloride salt formation | Reaction with HCl gas, pH ~4, crystallization | N/A | Ethanol | N/A | Crystallization and drying at 100°C |

Summary of Key Research Findings

Catalytic Reductive Methylation Using Formaldehyde:

This method replaces hazardous methylating agents with formaldehyde under hydrogen pressure, providing a safer and environmentally friendlier synthesis with high yield and purity.One-Pot Synthesis Without Intermediate Isolation:

The process can be streamlined by conducting hydrogenation and methylation sequentially in the same reactor without isolating intermediates, simplifying the workflow and increasing overall efficiency.Azeotropic Distillation for Water Removal:

Efficient removal of water formed during methylation is critical to achieving high yields, accomplished by azeotropic distillation using solvents such as toluene or ethanol.Use of Palladium and Platinum Catalysts:

Both metals supported on carbon are effective catalysts for hydrogenation and methylation steps, with palladium favored for the methylation phase.

Additional Notes

Industrial processes may use methyl iodide for methylation and carbon dioxide for carboxylation, but these are less favored due to toxicity and environmental concerns.

The compound is a valuable intermediate in pharmaceutical synthesis, especially for enantioselective drugs and local anesthetics.

Q & A

Q. What are the recommended synthetic routes for 2-methylpiperidine-2-carboxamide hydrochloride, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives. Key steps include:

- Cyclization Optimization : Use of ethyl or methyl esters as intermediates under acidic conditions (e.g., HCl catalysis) to form the piperidine ring .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with solvent selection (e.g., ethanol/water mixtures) critical for crystal formation .

- Yield Factors : Temperature control (20–25°C for cyclization), stoichiometric ratios of reactants, and inert atmosphere to prevent side reactions .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or degradation .

- Handling : Use inert gas (N₂) purging during weighing to avoid moisture absorption. Conduct reactions in anhydrous solvents (e.g., THF, DCM) under nitrogen .

- Safety : Wear nitrile gloves, FFP2 respirators, and chemical-resistant lab coats to mitigate skin/eye irritation risks .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives, and how do they address structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry (e.g., axial vs. equatorial substituents on the piperidine ring) and confirms carboxamide functionalization .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns of chlorine in the hydrochloride salt and detects impurities from incomplete cyclization .

- X-ray Crystallography : Resolves absolute configuration disputes, particularly for chiral centers at the 2-methyl position .

Q. How can researchers resolve discrepancies in biological activity data observed across studies of piperidine derivatives?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., known receptor agonists/antagonists) to calibrate pharmacological assays .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups) on target binding using molecular docking and in vitro IC₅₀ measurements .

- Meta-Analysis : Cross-reference toxicity datasets (e.g., LD₅₀ variations in rodent models) to identify species-specific metabolic differences .

Q. What strategies optimize the scalability of this compound synthesis while addressing purification challenges?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors enhance reaction consistency and reduce byproduct formation during cyclization .

- Green Solvent Systems : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

- Crystallization Engineering : Use anti-solvent addition (e.g., tert-butyl methyl ether) to improve crystal size distribution and filtration efficiency .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and stability be interpreted in different solvent systems?

Methodological Answer:

- Solubility Testing : Conduct parallel experiments in buffered aqueous solutions (pH 4–7) and polar aprotic solvents (DMF, DMSO) to map pH-dependent solubility .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.